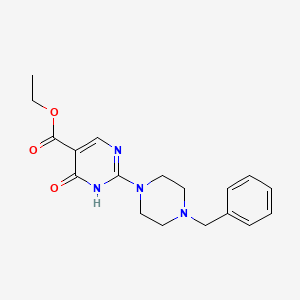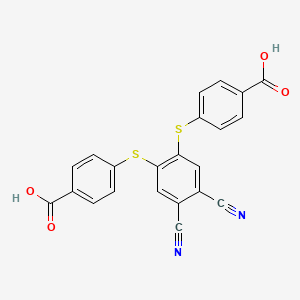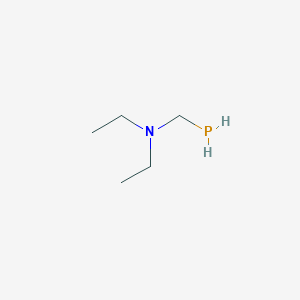
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene is an organic compound that belongs to the class of fluoroalkenes. This compound is characterized by the presence of a fluoro group attached to a benzene ring, which is further connected to a phenylpropene moiety. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene can be achieved through various synthetic routes. One common method involves the hydroarylation of unsymmetrical alkynes using carboxylates as directing groups. This process typically employs a catalyst system composed of [Ru(C6Me6)Cl2]2, potassium carbonate, guanidine carbonate, and mesitoic acid . The reaction conditions include carboxylate-directed ortho-C-H bond activation followed by regioselective addition to the alkyne C-C triple bond with concerted decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming fluoro-substituted alkanes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Fluoro-substituted ketones or alcohols.
Reduction: Fluoro-substituted alkanes.
Substitution: Various fluoro-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The phenylpropene moiety can interact with hydrophobic pockets in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Similar structure but different stereochemistry.
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Lacks the fluoro group, resulting in different chemical properties.
1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene: Contains additional substituents on the benzene ring, altering its reactivity.
Uniqueness
(E)-1-Fluoro-4-(1-phenylprop-1-en-2-yl)benzene is unique due to its (E)-configuration and the presence of the fluoro group, which imparts distinct chemical and physical properties. These features make it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H13F |
|---|---|
Molekulargewicht |
212.26 g/mol |
IUPAC-Name |
1-fluoro-4-[(E)-1-phenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C15H13F/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3/b12-11+ |
InChI-Schlüssel |
INIMWLSUJHDZTI-VAWYXSNFSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)


![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)

